molecular formula C6H13ClN2O B2875983 1-(Methoxymethyl)cyclopropane-1-carboximidamide;hydrochloride CAS No. 2375272-93-6

1-(Methoxymethyl)cyclopropane-1-carboximidamide;hydrochloride

Cat. No.: B2875983
CAS No.: 2375272-93-6
M. Wt: 164.63
InChI Key: KAEXLJUONPKTSA-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)cyclopropane-1-carboximidamide;hydrochloride is a chemical compound with the molecular formula C6H12N2O·HCl It is a derivative of cyclopropane, featuring a methoxymethyl group attached to the cyclopropane ring and a carboximidamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methoxymethyl)cyclopropane-1-carboximidamide;hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of cyclopropane-1-carboximidamide with methoxymethyl chloride under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)cyclopropane-1-carboximidamide;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-(Methoxymethyl)cyclopropane-1-carboximidamide;hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.

  • Medicine: Potential therapeutic applications include its use as a precursor for drug development or as a component in pharmaceutical formulations.

  • Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Methoxymethyl)cyclopropane-1-carboximidamide;hydrochloride exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

1-(Methoxymethyl)cyclopropane-1-carboximidamide;hydrochloride can be compared with other similar compounds, such as cyclopropylcarbamidine hydrochloride and cyclopropanecarboximidamide hydrochloride. While these compounds share structural similarities, this compound is unique due to the presence of the methoxymethyl group, which can impart different chemical and biological properties.

Properties

IUPAC Name

1-(methoxymethyl)cyclopropane-1-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-9-4-6(2-3-6)5(7)8;/h2-4H2,1H3,(H3,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEXLJUONPKTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CC1)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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